3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime
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Description
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H14Cl2N2O2S and its molecular weight is 405.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial quorum sensing systems .
Mode of Action
Related compounds have been shown to inhibit bacterial quorum sensing systems . These systems are used by bacteria to communicate and coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms .
Result of Action
Related compounds have been found to inhibit bacterial growth and biofilm formation .
Action Environment
It is known that bacterial quorum sensing systems, which similar compounds target, respond to external factors such as nutrient availability .
Biochemical Analysis
Biochemical Properties
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors like NF-κB, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s play a role in the biotransformation of this compound, affecting its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .
Properties
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-15-7-4-8-16(21)14(15)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLWQIDOMNDFF-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.